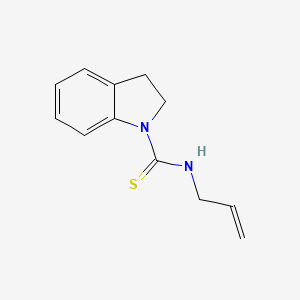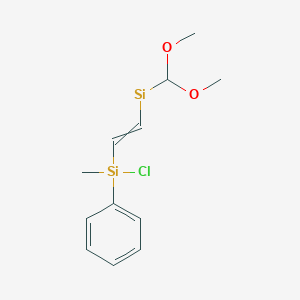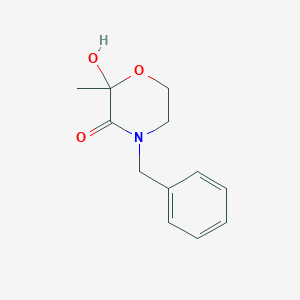
S-(4-Butylphenyl) 4-butylbenzene-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Butylphenyl) 4-butylbenzene-1-carbothioate: is an organic compound with the molecular formula C21H26OS It is a thioester derivative, characterized by the presence of a sulfur atom bonded to a carbonyl group and two aromatic rings with butyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Butylphenyl) 4-butylbenzene-1-carbothioate typically involves the reaction of 4-butylbenzenethiol with 4-butylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the thiol group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can further optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
S-(4-Butylphenyl) 4-butylbenzene-1-carbothioate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Nitrated or halogenated derivatives of the original compound.
Scientific Research Applications
S-(4-Butylphenyl) 4-butylbenzene-1-carbothioate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which S-(4-Butylphenyl) 4-butylbenzene-1-carbothioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thioester group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. The aromatic rings may also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- S-(4-Pentylphenyl) 4-butylbenzene-1-carbothioate
- S-(4-Butylphenyl) 4-octylbenzene-1-carbothioate
- S-(4-Butylphenyl) 4-(heptyloxy)benzene-1-carbothioate
Uniqueness
S-(4-Butylphenyl) 4-butylbenzene-1-carbothioate is unique due to its specific combination of butyl substituents on both aromatic rings and the presence of a thioester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
61518-77-2 |
|---|---|
Molecular Formula |
C21H26OS |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
S-(4-butylphenyl) 4-butylbenzenecarbothioate |
InChI |
InChI=1S/C21H26OS/c1-3-5-7-17-9-13-19(14-10-17)21(22)23-20-15-11-18(12-16-20)8-6-4-2/h9-16H,3-8H2,1-2H3 |
InChI Key |
CNDWJKMTRXTQTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Indole, 1-methyl-5-[3-(1-piperidinyl)-1-propynyl]-](/img/structure/B14574840.png)





![3-(2-Ethyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide](/img/structure/B14574863.png)
![2-[2-(Acryloyloxy)ethoxy]ethyl nonanoate](/img/structure/B14574872.png)
![2-[(1-Chloropropan-2-yl)oxy]-4-(2,4-dichlorophenoxy)-1-nitrobenzene](/img/structure/B14574881.png)
methyl}(1-methoxypropoxy)oxophosphanium](/img/structure/B14574892.png)


